Coppertrace

CuCl2

Content Navigation

CAS Number

Product Name

IUPAC Name

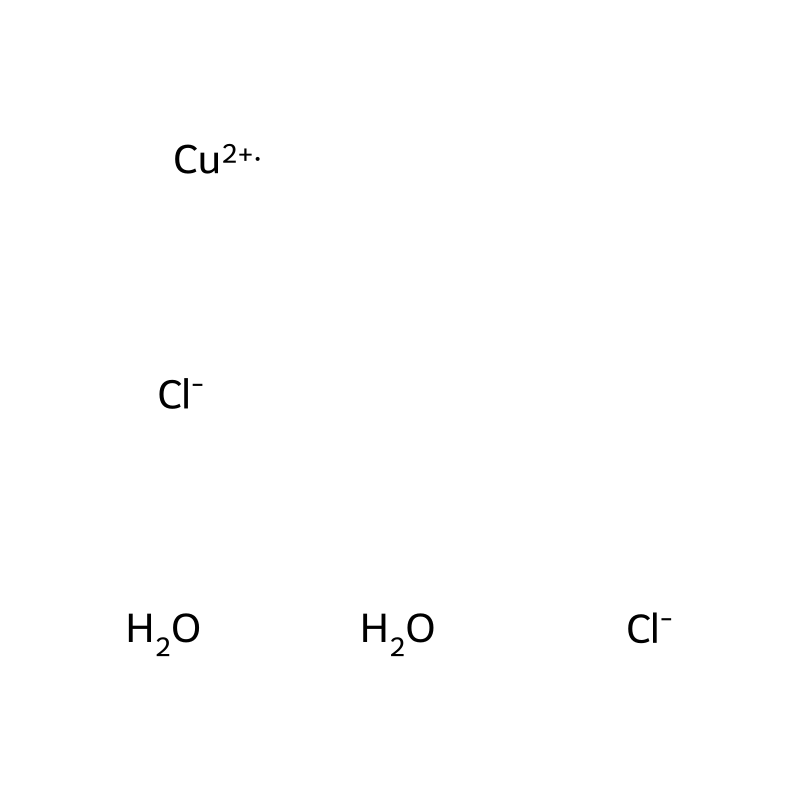

Molecular Formula

CuCl2

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Copper Trace Analysis

Copper is a vital element for many biological processes. Research in various fields, including medicine, environmental science, and material science, often involves measuring trace amounts of copper in samples. Here's how "Coppertrace" could be relevant:

- Analytical Technique: If "Coppertrace" refers to a specific analytical technique for measuring copper traces, it could involve methods like:

- Sample Preparation: "Coppertrace" might also refer to a sample preparation method that optimizes the detection of copper traces. This could involve techniques like solvent extraction or pre-concentration steps.

Current Sensing using Copper Traces

Another interpretation of "Coppertrace" is related to the use of copper traces on printed circuit boards (PCBs) for current sensing. This is based on the principle that the current flowing through a conductor causes a voltage drop across its resistance. Researchers might be interested in:

- Non-intrusive Current Measurement: Copper traces could be used as a non-intrusive way to measure current flowing through a circuit. This avoids the need for additional components like shunt resistors.

- Power Integrity Analysis: Understanding current flow through copper traces is crucial for power integrity analysis in PCB design. Researchers might be investigating methods to improve the accuracy and efficiency of current sensing using copper traces.

Coppertrace plays a significant role in biological systems. Copper is an essential trace element necessary for various physiological functions, including:

- Enzyme Function: Copper is a cofactor for several enzymes involved in energy production and antioxidant defense.

- Antimicrobial Properties: Copper compounds exhibit antimicrobial activity, making them useful in medical applications and materials that require sterilization.

The synthesis of Coppertrace can be achieved through various methods:

- Direct Combination: Copper can be combined with other elements or compounds under controlled conditions to form Coppertrace.

- Reduction Reactions: For example, reducing copper(II) chloride with reducing agents like sulfur dioxide or ascorbic acid can yield Coppertrace .

Coppertrace has diverse applications across several fields:

- Agriculture: Used as a fungicide to protect crops from fungal infections.

- Electronics: Employed in the production of conductive materials and components.

- Biotechnology: Utilized in various biochemical assays and processes due to its catalytic properties.

Studies on the interactions of Coppertrace with other compounds reveal its versatility:

- Complex Formation: Coppertrace can form stable complexes with ligands such as ammonia or halides, affecting its solubility and reactivity.

- Catalytic Activity: It acts as a catalyst in organic reactions, enhancing reaction rates and selectivity .

Several compounds share similarities with Coppertrace, yet each possesses unique characteristics. Below is a comparison:

| Compound | Oxidation State | Key Characteristics |

|---|---|---|

| Copper(I) chloride | +1 | Used as a catalyst in organic synthesis |

| Copper(II) sulfate | +2 | Commonly used in agriculture as a fungicide |

| Copper(I) oxide | +1 | Acts as a semiconductor material |

Uniqueness of Coppertrace

Coppertrace stands out due to its specific oxidation state and stability in various environments. Unlike other copper compounds, it demonstrates unique catalytic properties and biological activity that make it particularly valuable in both industrial and health-related applications.

Physical Description

Dry Powder; Pellets or Large Crystals; Other Solid; Liquid

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

P484053J2Y

Related CAS

15158-11-9 (Parent)

7447-39-4 (Parent)

15158-11-9 (Parent)

GHS Hazard Statements

H290 (23.33%): May be corrosive to metals [Warning Corrosive to Metals];

H302+H312 (39.44%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (98.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (40.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (96.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (40%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (56.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (83.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (58.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (40%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Renal

Copper is distributed to all tissues with the highest concentrations in liver, heart, brain, kidneys and muscle. Intracellular copper is predominantly metallothionein-bound. Reported copper in the lungs, liver, kidney, blood, bile and stomach (33.7, 35.1, 41.4, 13.8, 2.8, and 2988 µg/g wet weight respectively)

Metabolism Metabolites

Use Classification

Hazard Classes and Categories -> Corrosives

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Computer and Electronic Product Manufacturing

Plastics Material and Resin Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Copper chloride: ACTIVE

Copper chloride (CuCl2): ACTIVE